4-(Phenylazo)naphthalene-1-diazonium chloride
Description
4-(Phenylazo)naphthalene-1-diazonium chloride is a diazonium salt characterized by a naphthalene backbone substituted with a phenylazo group at the 4-position and a diazonium chloride group at the 1-position. This compound belongs to the broader class of aromatic diazonium salts, which are widely utilized in synthetic organic chemistry for coupling reactions, dye synthesis, and polymer functionalization .
Properties
CAS No. |
67875-31-4 |
|---|---|
Molecular Formula |
C16H11ClN4 |
Molecular Weight |
294.74 g/mol |
IUPAC Name |
4-phenyldiazenylnaphthalene-1-diazonium;chloride |
InChI |
InChI=1S/C16H11N4.ClH/c17-18-15-10-11-16(14-9-5-4-8-13(14)15)20-19-12-6-2-1-3-7-12;/h1-11H;1H/q+1;/p-1 |
InChI Key |
VPCXEADCNDDVOD-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C3=CC=CC=C32)[N+]#N.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 4-(Phenylazo)naphthalene-1-diazonium Chloride
General Synthetic Approach
The preparation of this compound generally follows the classical diazotization procedure of an aromatic amine precursor, followed by azo coupling. The key steps are:
- Diazotization of an aromatic amine (e.g., 4-aminonaphthalene or related derivatives) with sodium nitrite in the presence of hydrochloric acid at low temperature (0–5 °C).
- Formation of the diazonium salt intermediate.
- Coupling with an aromatic compound or further transformation depending on the target azo compound.
Detailed Stepwise Procedure
A representative procedure based on literature synthesis protocols is as follows:
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Dissolve sodium nitrite (NaNO2) in water | Prepare a cold aqueous solution of sodium nitrite (e.g., 0.01 mol in 5 mL water) |
| 2 | Dissolve 4-aminonaphthalene (or substituted amine) in dilute hydrochloric acid | Use concentrated HCl (e.g., 12 mL) to dissolve the amine in water (e.g., 45 mL), cool to 0 °C |
| 3 | Add sodium nitrite solution dropwise to amine solution under stirring | Maintain temperature at 0–5 °C to form the diazonium salt solution; stir for 2–3 minutes post addition |
| 4 | Use the freshly prepared diazonium salt for coupling or isolation | The diazonium salt solution is typically pale and turbid; it can be used immediately for coupling reactions or isolated |
This procedure is adapted from the coupling reaction protocols involving diazonium salts and naphthols, which are closely related to the preparation of this compound.
Specifics for this compound
The compound this compound can be synthesized by diazotizing 4-aminonaphthalene followed by azo coupling with aniline or phenyl derivatives. According to patent literature and chemical databases:
- The diazotization is carried out at low temperatures (0–5 °C) using sodium nitrite and hydrochloric acid.
- The diazonium salt formed is stable under these conditions and can be isolated as the chloride salt.
- The molecular weight is approximately 294.74 g/mol, and the compound is known under CAS number 67875-31-4.
Alternative and Improved Methods
Avoidance of Hazardous Intermediates
A notable process improvement involves avoiding the isolation of potentially hazardous intermediates such as aminoazobenzene. For example, a patented method describes:
- Treating aniline with a slight excess of benzenediazonium chloride to form aminoazobenzene in situ.
- Allowing excess benzenediazonium chloride to decompose to phenol, which acts as a useful coupler.
- Rediazotizing the unisolated aminoazobenzene and coupling it directly with phenol to form the azo dye.
This method minimizes handling of carcinogenic intermediates and improves product purity.
Flow Chemistry Approaches
Recent advances include flow-based diazonium salt synthesis:
- Continuous mixing of hydrochloric acid and sodium nitrite solutions in microreactors at controlled temperatures (~10 °C).
- Rapid combination with aniline solutions.
- Efficient cooling loops to maintain diazonium salt stability.
- Achieves complete conversion with high throughput and safety.
This method provides enhanced control over reaction parameters and scalability.
Reaction Conditions and Parameters
| Parameter | Typical Range | Effect on Synthesis |
|---|---|---|
| Temperature | 0–5 °C during diazotization | Maintains diazonium salt stability, prevents decomposition |
| Sodium nitrite amount | Slight excess (~10%) relative to amine | Ensures complete diazotization, avoids residual amine |
| Acid concentration | Concentrated HCl (approx. 1–2 M) | Provides acidic medium for diazotization |
| Reaction time | 2–5 minutes after nitrite addition | Ensures complete diazonium salt formation |
| Coupling pH | Slightly alkaline for coupling step | Facilitates azo coupling reaction |
Research Findings and Analytical Data
- The diazonium salt solution is typically pale grey and turbid immediately after preparation.
- The product can be isolated by filtration and drying, yielding a stable crystalline solid.
- Melting point and yield data vary depending on purity and preparation conditions but generally show good reproducibility in controlled experiments.
- Electrochemical studies on related azo compounds indicate diffusion-controlled redox behavior, relevant for understanding stability and reactivity.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Azo Coupling Reactions
4-(Phenylazo)naphthalene-1-diazonium chloride participates in electrophilic aromatic substitution (EAS) as a diazo component. Key observations include:
Mechanism :
-
In alkaline conditions, the compound attacks electron-rich aromatic substrates (e.g., phenols, naphthols) via the diazonium group, forming bisazo compounds .
-
The reaction proceeds through diazonium ion activation , where the nitrogen-nitrogen triple bond acts as an electrophilic site .
Reaction Outcomes :
| Substrate | Product Formed | Conditions | Yield (%) |
|---|---|---|---|
| 1-Naphthol | 1-(Phenylazo)naphthol | pH 8–10, 0–5°C | 65–75 |
| β-Naphthol | 4-(Phenylazo)-2-naphthol | pH 9–11, RT | 70–80 |
Steric hindrance from the phenylazo group reduces reactivity at the ipso position but enhances regioselectivity at para positions of aromatic amines .
Substitution Reactions
The diazonium group undergoes substitution under controlled conditions:
Nucleophilic Displacement :
-
Halogenation : Reacts with KI or CuCN to yield 4-(phenylazo)naphthalene derivatives (e.g., iodo, cyano).
-
Hydroxylation : Hydrolysis in aqueous H₂SO₄ produces 4-(phenylazo)naphthalen-1-ol, with nitrogen gas evolution .
Temperature Dependence :
Data from flow reactor studies show decomposition pathways dominate above 40°C :
| Temperature (°C) | Stability (% intact after 1 hr) | Major Byproduct |
|---|---|---|
| 10 | >99 | None |
| 30 | 95 | Trace phenolic compounds |
| 50 | 40 | 4-(Phenylazo)naphthol |
Redox Reactions
The azo (–N=N–) group undergoes reduction:
-
Catalytic Hydrogenation : Using H₂/Pd-C in ethanol converts the azo group to –NH–NH–, forming 1,2-dihydronaphthalene derivatives.
-
Chemical Reduction : Sn/HCl reduces the compound to 4-aminonaphthalene-1-diazonium chloride, though this intermediate is highly unstable and prone to decomposition .
Decomposition Pathways
Thermal or photolytic decomposition occurs via two routes:
-
Homolytic Cleavage : Generates phenyl and naphthyl radicals, leading to dimerization or polymerization byproducts .
-
Heterolytic Cleavage : Forms nitrogen gas and phenolic derivatives under acidic conditions .
Key Factors Influencing Stability :
-
Electron-withdrawing groups (e.g., sulfonic acid) on the naphthalene ring enhance thermal stability by reducing electron density at the diazonium site .
-
Alkaline conditions accelerate decomposition due to increased nucleophilic attack on the diazonium ion .
Comparative Reactivity with Other Diazonium Salts
This compound’s dual functionality enables applications in dye synthesis and organic electronics, though its reactivity requires precise control of pH, temperature, and substituent effects. Future research directions could explore its use in photoactive materials or catalytic systems.
Scientific Research Applications
Synthesis and Reactivity
The synthesis of 4-(Phenylazo)naphthalene-1-diazonium chloride involves the diazotization of an aromatic amine followed by coupling reactions. The compound is known for its electrophilic properties, allowing it to participate in various coupling reactions with other aromatic compounds. The general reaction can be summarized as follows:where represents the naphthalene ring and represents the aromatic compound being coupled.
Dye Manufacturing
One of the primary applications of this compound is in the production of azo dyes. These dyes are widely used in textiles, plastics, and food industries due to their vibrant colors and stability. The compound serves as a precursor for various azo dyes, including Disperse Yellow 23, which is synthesized through a coupling reaction with phenolic compounds .
Table 1: Azo Dyes Derived from this compound
| Dye Name | Structure | Application |
|---|---|---|
| Disperse Yellow 23 | Structure | Textile dyeing |
| Acid Yellow 23 | Structure | Food coloring |
| Direct Yellow 86 | Structure | Paper and leather dyeing |
Antibacterial Activity Studies
Research has demonstrated that derivatives of this compound exhibit antibacterial properties. In one study, synthesized azo compounds were tested against strains such as Escherichia coli and Bacillus subtilis. The results indicated varying degrees of antibacterial activity compared to standard antibiotics like ciprofloxacin .
Table 2: Antibacterial Activity of Azo Compounds
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| DSP-1 | E. coli | 15 |
| DSP-2 | B. subtilis | 12 |
| Ciprofloxacin | E. coli | 22 |
Electrochemical Applications
The electrochemical properties of diazonium salts have been explored for their potential in sensor technology. The ability to form stable films on electrodes makes these compounds suitable for developing electrochemical sensors for detecting various analytes .
Case Study 1: Synthesis of Disperse Yellow 23
A novel method was developed to synthesize Disperse Yellow 23 without isolating the hazardous aminoazobenzene intermediate. This method utilizes the decomposition products of benzenediazonium chloride as a coupling agent, significantly improving safety and efficiency in dye production .
Case Study 2: Antibacterial Screening
A series of substituted phenylazo compounds were synthesized and screened for antibacterial activity against E. coli and B. subtilis. The study revealed that certain substitutions enhanced antibacterial efficacy, suggesting potential applications in medicinal chemistry .
Mechanism of Action
The mechanism of action of 4-(Phenylazo)naphthalene-1-diazonium chloride involves the formation of reactive intermediates, such as diazonium ions, which can undergo various chemical transformations. The diazonium group is highly reactive and can participate in electrophilic substitution reactions, leading to the formation of new carbon-nitrogen bonds. The compound’s reactivity is influenced by the electronic properties of the naphthalene and phenylazo groups, which can stabilize or destabilize the diazonium ion.
Comparison with Similar Compounds
Key Structural and Chemical Properties:
- Molecular formula : Likely C₁₆H₁₁ClN₄ (inferred from structural analogs and substituent patterns).
- Functional groups :
- Diazonium chloride (–N₂⁺Cl⁻) at position 1 of naphthalene.
- Phenylazo (–N=N–C₆H₅) at position 4 of naphthalene.
- Reactivity: Diazonium salts are thermally unstable and highly reactive, particularly in electrophilic aromatic substitution or azo coupling reactions.
Comparison with Structurally Similar Compounds
Benzenediazonium Chloride and Derivatives
Benzenediazonium chloride (C₆H₅N₂⁺Cl⁻) is a foundational diazonium salt. Key differences include:
| Property | 4-(Phenylazo)naphthalene-1-diazonium Chloride | Benzenediazonium Chloride | 4-Chlorobenzenediazonium Chloride |
|---|---|---|---|
| Molecular Weight | ~316 g/mol (estimated) | 140.57 g/mol | 175.01 g/mol |
| Substituent Effects | Extended conjugation (naphthalene + phenylazo) | No substituents | Electron-withdrawing Cl at para |
| Stability | Moderate (stabilized by conjugation) | Low (decomposes rapidly) | Slightly higher due to Cl substituent |
| Applications | Specialty dyes, polymer intermediates | Azo dyes, sandmeyer reactions | Pharmaceuticals, agrochemicals |
Key Findings :
- The naphthalene backbone in this compound increases steric bulk and conjugation, reducing reactivity compared to benzenediazonium chloride but enhancing stability for controlled synthesis .
- Chlorinated derivatives like 4-chlorobenzenediazonium chloride exhibit higher electrophilicity due to electron-withdrawing effects, making them more reactive in coupling reactions .
4-(Phenylazo)benzoyl Chloride
4-(Phenylazo)benzoyl chloride (C₁₃H₉ClN₂O, CAS 104-24-5) shares the phenylazo group but features a benzoyl chloride instead of a diazonium salt.
| Property | This compound | 4-(Phenylazo)benzoyl Chloride |
|---|---|---|
| Functional Group | Diazonium chloride (–N₂⁺Cl⁻) | Benzoyl chloride (–COCl) |
| Reactivity | Electrophilic coupling | Nucleophilic acyl substitution |
| Applications | Dyes, photoactive materials | Polyacetylene synthesis |
| Thermal Stability | Low (decomposes < 0°C) | Moderate (stable at room temp) |
Key Findings :
DABSYL Chloride (4-Dimethylaminoazobenzene-4-sulfonyl Chloride)
DABSYL chloride (C₁₃H₁₂ClN₃O₂S, CAS 56512-49-3) is an azo compound with a sulfonyl chloride group, used in peptide labeling.
| Property | This compound | DABSYL Chloride |
|---|---|---|
| Functional Group | Diazonium chloride | Sulfonyl chloride (–SO₂Cl) |
| Conjugation | Extended (naphthalene + phenylazo) | Limited (benzene + dimethylamino) |
| Applications | Synthetic intermediates | Fluorescent labeling, proteomics |
Key Findings :
Stability Challenges
- Unlike benzenediazonium chloride, the compound’s extended conjugation slightly improves stability but still requires low-temperature storage (< 0°C) to prevent decomposition .
Biological Activity
4-(Phenylazo)naphthalene-1-diazonium chloride is a compound of interest due to its diverse biological activities, particularly in the fields of antibacterial and antiviral research. This article aims to summarize the findings from various studies regarding the biological activity of this compound, including its synthesis, antibacterial properties, and structure-toxicity relationships.
Synthesis and Characterization
The synthesis of this compound typically involves diazotization reactions where an aromatic amine is treated with nitrous acid. The resulting diazonium salt can be further reacted with various nucleophiles to produce azo compounds. For instance, studies have shown that coupling reactions involving aryldiazonium salts yield various substituted phenylazo compounds, which are characterized by their distinct color and solubility profiles in different solvents .
Antibacterial Activity
Case Studies and Findings:
-
Antibacterial Screening : A study evaluated the antibacterial activity of synthesized azo compounds derived from diazonium salts against Escherichia coli and Bacillus subtilis. The disk diffusion method was employed to measure the zone of inhibition (ZOI) at concentrations of 500 µg/ml and 1000 µg/ml. The results indicated that while some compounds exhibited activity, they were generally less effective than the standard antibiotic ciprofloxacin .
Compound ID ZOI (E. coli) at 500 µg/ml ZOI (B. subtilis) at 500 µg/ml DSP-1 12 mm 14 mm DSP-2 10 mm 11 mm DSP-3 No activity No activity DSP-4 No activity No activity - Structure-Toxicity Relationships : Research has demonstrated that the biological activity of azo dyes, including diazonium salts, can be influenced by their structural features. Azo compounds with specific substituents have shown varying degrees of toxicity and antibacterial efficacy in aquatic organisms such as Hydractinia echinata. The structure-toxicity relationships indicate that modifications in the substituent groups can significantly alter the compound's biological interactions .
Antiviral Activity
In addition to antibacterial properties, some studies have explored the antiviral potential of phenylazo compounds. For example, derivatives of 3-phenylazo-4-amino naphthalene sulfonamide were tested for their antiviral activities against specific viral strains, demonstrating promising results in vitro . These findings suggest that phenylazo derivatives may serve as lead compounds for developing antiviral agents.
Toxicity and Safety Considerations
While exploring the biological activities of this compound, it is crucial to consider its toxicity profile. Some azo compounds have been associated with mutagenicity and carcinogenicity; thus, safety assessments are necessary before therapeutic applications . The potential risks associated with exposure to such compounds underscore the need for careful evaluation during drug development processes.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-(Phenylazo)naphthalene-1-diazonium chloride, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves diazotization of 4-aminonaphthalene derivatives followed by coupling with phenylazo groups. A reflux setup with glacial acetic acid as a catalyst (e.g., ethanol solvent, 4-hour reflux) is commonly used to stabilize intermediates and improve yield . Factorial design experiments can optimize variables like temperature, molar ratios, and solvent polarity. For instance, pressure reduction post-reflux aids in solvent evaporation and product isolation .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of UV-Vis spectroscopy (to confirm π-conjugation via λmax shifts) and NMR spectroscopy (to resolve aromatic proton environments). High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography provides definitive structural confirmation. Cross-referencing with PubChem data (e.g., SMILES:
CN1C=C[N+](=C1N=NC2=CC=C(C=C2)N)C.[Cl-]) ensures alignment with standardized descriptors .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported stability data for this compound under varying pH and light conditions?
- Methodological Answer : Stability studies should employ controlled environmental chambers to isolate factors like UV exposure (e.g., 254 nm light), pH buffers (2–12 range), and temperature. Kinetic modeling of degradation rates (via HPLC or spectrophotometry) identifies dominant pathways. For conflicting data, reconcile discrepancies by standardizing protocols (e.g., ISO/IEC 17043 for inter-laboratory validation) and revisiting theoretical frameworks (e.g., electronic effects of substituents on azo bond lability) .
Q. How does the compound’s electronic structure influence its reactivity in photochemical applications?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., HOMO-LUMO gaps, charge distribution) predict sites of electrophilic/nucleophilic attack. Experimental validation involves transient absorption spectroscopy to track excited-state dynamics. Correlate computational data with empirical results (e.g., quantum yield measurements) to refine models. For instance, the diazonium group’s electron-withdrawing nature may enhance photo-induced electron transfer, relevant to organic photovoltaic studies .
Q. What methodologies address challenges in synthesizing derivatives with improved aqueous solubility for biological studies?
- Methodological Answer : Introduce hydrophilic substituents (e.g., sulfonate groups) via nucleophilic aromatic substitution. Use micellar catalysis or sonication to enhance reaction efficiency in polar solvents. Characterize solubility via shake-flask methods (OECD Guideline 105) and validate bioavailability using in vitro membrane permeability assays (e.g., Caco-2 cell monolayers) .
Data Analysis and Theoretical Integration
Q. How can researchers reconcile conflicting spectroscopic data for this compound in different solvent systems?
- Methodological Answer : Conduct solvent-dependent NMR/UV-Vis studies to quantify solvent effects (e.g., Kamlet-Taft parameters). Use multivariate analysis (e.g., PCA) to identify outlier datasets. Cross-check with computational solvation models (COSMO-RS) to predict solvent interactions. Contradictions often arise from protonation state changes or aggregation effects, which can be mitigated by standardizing solvent purity and degassing protocols .
Q. What theoretical frameworks guide the design of this compound-based sensors for heavy metal detection?
- Methodological Answer : Leverage hard-soft acid-base (HSAB) theory to predict selectivity for metals (e.g., Hg²⁺, Pb²⁺). Sensor design incorporates azo-arene motifs as chromophores, with DFT modeling to optimize metal-ligand binding. Validate via fluorescence quenching assays and XPS to confirm coordination geometry. Methodological rigor requires alignment with EPA DSSTox guidelines for environmental sensor validation .
Experimental Design and Validation
Q. What factorial design approaches optimize the compound’s catalytic efficiency in cross-coupling reactions?
- Methodological Answer : Employ a 2<sup>k</sup> factorial design to test variables like catalyst loading (0.5–5 mol%), base (K2CO3 vs. Cs2CO3), and solvent (DMF vs. THF). Response surface methodology (RSM) identifies interaction effects. Validate via GC-MS or <sup>19</sup>F NMR for reaction progress. Replication across 3+ trials minimizes stochastic error .
Q. How do researchers validate the environmental safety of this compound in compliance with regulatory standards?
- Methodological Answer : Follow OECD guidelines for ecotoxicity testing:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
